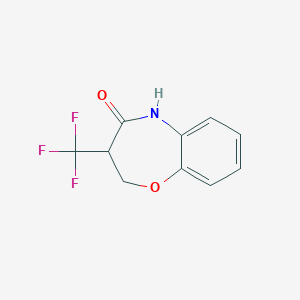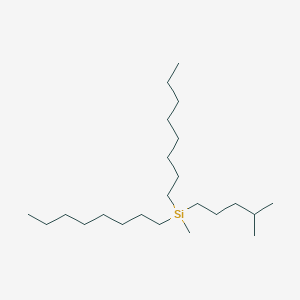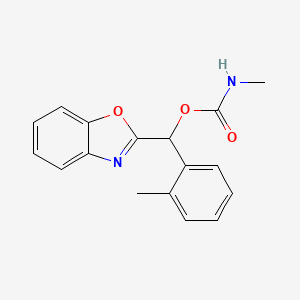![molecular formula C43H83NO6S B14325272 S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine CAS No. 112207-91-7](/img/structure/B14325272.png)
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine is a chemical compound known for its unique structure and properties. It is characterized by the presence of long octadecyloxy chains and a cysteine moiety, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine typically involves the reaction of cysteine with 1,4-bis(octadecyloxy)-1,4-dioxobutane. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine moiety can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The octadecyloxy chains can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide-linked dimers, while substitution reactions can introduce new functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a drug delivery agent.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized as a stabilizer in polymer production and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine involves its interaction with molecular targets such as proteins and enzymes. The cysteine moiety can form disulfide bonds with thiol groups in proteins, potentially altering their function. The long octadecyloxy chains may facilitate membrane interactions, enhancing the compound’s ability to penetrate cells and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: A compound with similar long alkyl chains and used as an antioxidant and reducing agent.
Uniqueness
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine is unique due to its combination of long alkyl chains and a cysteine moiety, providing a distinct set of chemical and biological properties. This makes it particularly useful in applications requiring both hydrophobic interactions and thiol reactivity.
Eigenschaften
CAS-Nummer |
112207-91-7 |
|---|---|
Molekularformel |
C43H83NO6S |
Molekulargewicht |
742.2 g/mol |
IUPAC-Name |
2-amino-3-(1,4-dioctadecoxy-1,4-dioxobutan-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C43H83NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-49-41(45)37-40(51-38-39(44)42(46)47)43(48)50-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38,44H2,1-2H3,(H,46,47) |
InChI-Schlüssel |
ZAOUOVAPUUZEEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol](/img/structure/B14325193.png)

![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)


![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)

![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)



